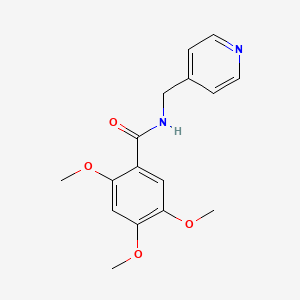![molecular formula C16H10N2O7 B5802495 [4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid, also known as NIPAA, is a chemical compound that has been extensively studied in scientific research. It is a member of the family of phenoxyacetic acid derivatives, which have been shown to have a range of biological activities.
作用機序
The mechanism of action of [4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. [4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and cancer. [4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using [4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways. Another advantage is its low toxicity and high solubility, which makes it suitable for in vivo studies. However, one limitation of using [4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid in lab experiments is its limited stability, which can affect its efficacy over time.
将来の方向性
There are several future directions for research on [4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, there is potential for the development of [4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid derivatives with improved stability and efficacy.
合成法
The synthesis of [4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid involves several steps, including the reaction of 4-nitrophthalic anhydride with 4-aminophenol to form 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenol. This intermediate is then reacted with chloroacetic acid to form [4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid. The synthesis of [4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid has been optimized to produce high yields and purity.
科学的研究の応用
[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. [4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial properties against several strains of bacteria.
特性
IUPAC Name |
2-[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O7/c19-13(20)8-25-10-6-4-9(5-7-10)17-15(21)11-2-1-3-12(18(23)24)14(11)16(17)22/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCLPHNUZKHYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)


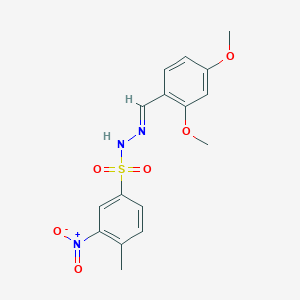
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
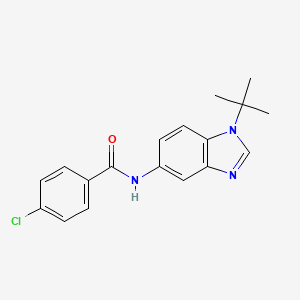
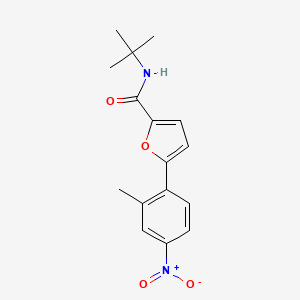
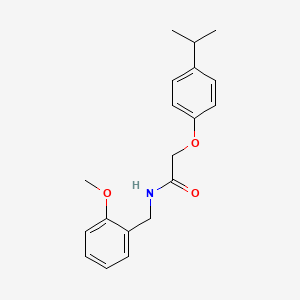
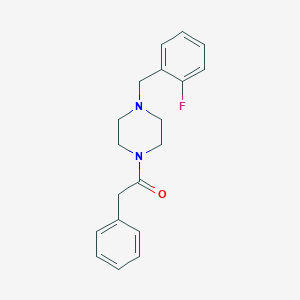
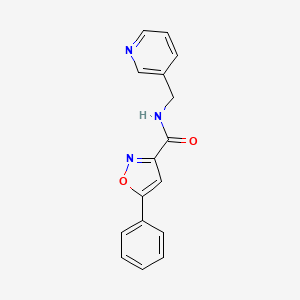
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)

